4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)benzonitrile: is a complex organic compound featuring multiple functional groups, including a benzonitrile moiety, azetidine ring, and imidazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole core. One common approach is the reaction of 1-methyl-1H-imidazole-2-sulfonyl chloride with azetidine to form the azetidine-sulfonyl intermediate. This intermediate is then reacted with benzonitrile under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzonitrile group can be oxidized to form benzoic acid derivatives.
Reduction: : The azetidine ring can be reduced to form a cyclobutane derivative.
Substitution: : The sulfonyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Benzoic acid derivatives.
Reduction: : Cyclobutane derivatives.
Substitution: : Various substituted sulfonyl compounds.
Scientific Research Applications
Chemistry: : It can be used as a building block for synthesizing more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may serve as a lead compound for drug development.
Industry: : It can be used in the production of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved would be determined by the biological context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups. Similar compounds might include other benzonitrile derivatives or imidazole-containing molecules. the presence of both azetidine and sulfonyl groups sets it apart. Some similar compounds include:
Imidazole derivatives: : Used in various pharmaceutical applications.
Benzonitrile derivatives: : Employed in organic synthesis and material science.
Properties
IUPAC Name |
4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O4S2/c1-17-7-6-16-14(17)23(19,20)13-9-18(10-13)24(21,22)12-4-2-11(8-15)3-5-12/h2-7,13H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQXNXHTGHPNRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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